4-(4-Bromophenyl)-2-chlorothiazole
Overview
Description
The compound "4-(4-Bromophenyl)-2-chlorothiazole" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine substituents on the benzothiazole ring can significantly alter the chemical and physical properties of the compound, as well as its reactivity and potential applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the cyclization of appropriate precursors. For instance, 2-amino-4-chlorobenzothiazole was prepared from 2-chlorophenyl thiourea and sulfuryl chloride with a high yield of 94.8%, indicating the efficiency of the cyclization process under optimized conditions . Although the specific synthesis of "4-(4-Bromophenyl)-2-chlorothiazole" is not detailed in the provided papers, similar synthetic strategies could be employed, such as electrophilic aromatic substitution or halogenation reactions, to introduce the bromine and chlorine substituents onto the benzothiazole core .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, was determined using X-ray diffraction, and density functional theory (DFT) calculations were used to confirm the molecular conformation . These methods provide insights into the bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, depending on the substituents present on the ring. The reactivity of "4-(4-Bromophenyl)-2-chlorothiazole" could be similar to that of other halogenated benzothiazoles, which can participate in nucleophilic substitution reactions, as seen in the synthesis of N-substituted indole-2-thiols from 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole . The presence of halogens also makes these compounds suitable for further functionalization through cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by the nature and position of the substituents on the ring. For example, the introduction of electron-withdrawing groups such as nitro or halogens can affect the electron density of the benzothiazole ring, altering its acidity, basicity, and photophysical properties . The solubility, melting point, and stability of the compound can also be affected, which are important parameters in the development of pharmaceuticals and materials. Additionally, the lipophilicity of the molecule, which is crucial for its biological activity and pharmacokinetics, can be tuned by the choice of substituents .
Scientific Research Applications
Antitumor Activity
4-(4-Bromophenyl)-2-chlorothiazole and related compounds have shown potent and selective antitumor activity. They have been effective against various cancer cell lines, including breast, ovarian, lung, and colon carcinomas. These compounds induce unique biphasic dose-response relationships and have a potentially unique mechanism of action, suggesting a novel approach to cancer treatment (Bradshaw et al., 2001).
Antimicrobial and Antifungal Properties
These compounds have demonstrated broad-spectrum activity against pathogenic yeasts and molds, particularly against Aspergillus species and fluconazole-resistant yeast isolates (Buchta et al., 2004). Additionally, certain derivatives have shown promising antimicrobial activity against various microbes, including potential antibacterial activities against specific bacterial strains like Klebsiella sp. and Salmonella sp. (Karim, 2019).
Corrosion Inhibition
Halogen-substituted derivatives of this compound have been studied for their potential as corrosion inhibitors for metals, particularly in high-temperature environments. This application is important in industrial settings where corrosion can be a significant issue (Gong et al., 2019).
Development of Novel Heterocyclic Compounds
4-(4-Bromophenyl)-2-chlorothiazole serves as a key starting material for the synthesis of various novel heterocyclic compounds. These compounds have potential applications in pharmaceuticals and other chemical industries due to their structural uniqueness and potential biological activities (El-Hashash et al., 2015).
Mechanism of Action
Target of Action
Thiazole derivatives are known for their diverse pharmacological effects . For instance, some thiazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 4-(4-Bromophenyl)-2-chlorothiazole might interact with its targets in a similar manner, leading to changes in the biological activity of the target.
Biochemical Pathways
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids . This suggests that 4-(4-Bromophenyl)-2-chlorothiazole might affect similar biochemical pathways, leading to downstream effects such as inhibition of bacterial growth.
Pharmacokinetics
A study on similar compounds showed promising adme properties . This suggests that 4-(4-Bromophenyl)-2-chlorothiazole might have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
albicans . This suggests that 4-(4-Bromophenyl)-2-chlorothiazole might have similar effects, leading to the inhibition of fungal growth.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-bromophenyl)-2-chloro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGXNMKQSFBNSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507295 | |
Record name | 4-(4-Bromophenyl)-2-chloro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-chlorothiazole | |
CAS RN |
3884-33-1 | |
Record name | 4-(4-Bromophenyl)-2-chloro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-(4-bromophenyl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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